molecular formula C24H30N4O3 B303745 2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B303745
M. Wt: 422.5 g/mol
InChI Key: NGOGBUSMDYVELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate and morpholine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The uniqueness of 2-AMINO-4-(4-ETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, differentiating it from similar compounds with other substituents.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H30N4O3/c1-4-31-17-7-5-16(6-8-17)21-18(15-25)23(26)28(27-9-11-30-12-10-27)19-13-24(2,3)14-20(29)22(19)21/h5-8,21H,4,9-14,26H2,1-3H3

InChI Key

NGOGBUSMDYVELW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

Origin of Product

United States

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